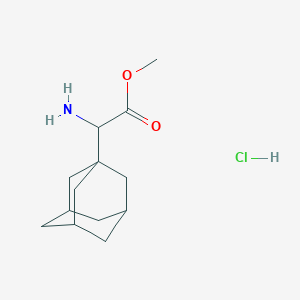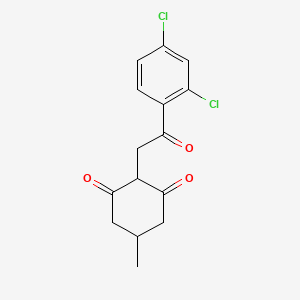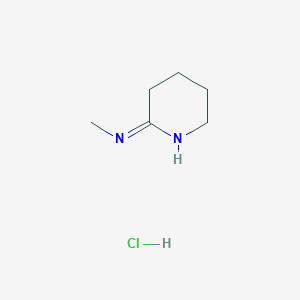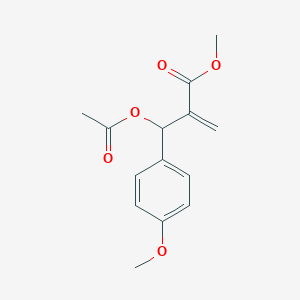
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride, also known as memantine hydrochloride, is a medication used to treat Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the United States Food and Drug Administration (FDA) in 2003. Memantine hydrochloride is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Wirkmechanismus
Memantine hydrochloride works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate activates NMDA receptors, which play a crucial role in synaptic plasticity, the ability of synapses to change their strength in response to experience. However, excessive activation of NMDA receptors can lead to neuronal damage and death, a process known as excitotoxicity. Memantine hydrochloride blocks the activity of NMDA receptors in a non-competitive manner, which means it binds to a different site than glutamate and reduces the influx of calcium ions into the neuron.
Biochemische Und Physiologische Effekte
Memantine hydrochloride has several biochemical and physiological effects in the brain. It reduces the release of glutamate and other excitatory neurotransmitters, such as acetylcholine and dopamine. It also increases the release of inhibitory neurotransmitters, such as gamma-aminobutyric acid (GABA). Memantine hydrochloride has been shown to improve cerebral blood flow and oxygen consumption in patients with Alzheimer's disease. It also has anti-inflammatory and antioxidant properties, which may protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine hydrochloride has several advantages and limitations for lab experiments. It has a high affinity for NMDA receptors and a low toxicity profile, which makes it a useful tool for studying the role of NMDA receptors in synaptic plasticity and excitotoxicity. Memantine hydrochloride can be administered to animals or cultured neurons to block NMDA receptor activity and observe the effects on neuronal function and survival. However, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has limited selectivity for NMDA receptors and may affect other ion channels and receptors. In addition, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has a relatively short half-life, which may require frequent dosing in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride. One direction is to investigate its potential use in other neurological disorders, such as Huntington's disease, amyotrophic lateral sclerosis, and epilepsy. Another direction is to develop more selective NMDA receptor antagonists that target specific subunits or domains of the receptor. This may lead to more effective and safer treatments for neurological disorders. Finally, research on the biochemical and physiological effects of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride may provide insights into the mechanisms of synaptic plasticity and excitotoxicity in the brain.
Synthesemethoden
The synthesis of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride involves several steps. The first step is the preparation of 1-adamantylamine, which is obtained by the reduction of 1-adamantanone using sodium borohydride. The second step is the reaction of 1-adamantylamine with methyl chloroacetate to form methyl 2-(1-adamantyl)-2-aminoacetate. The final step is the hydrochloride salt formation by reacting methyl 2-(1-adamantyl)-2-aminoacetate with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Memantine hydrochloride has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. In addition, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has been investigated for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13;/h8-11H,2-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNVAVZDVJLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)



![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)

![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)